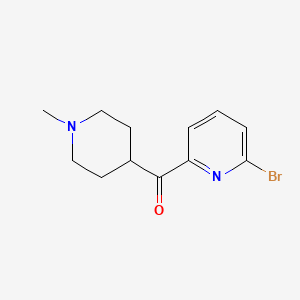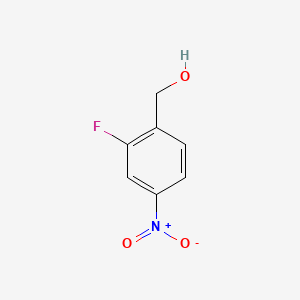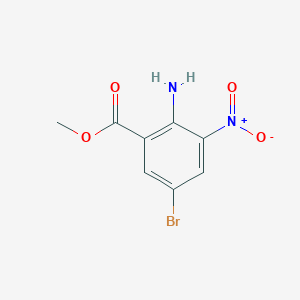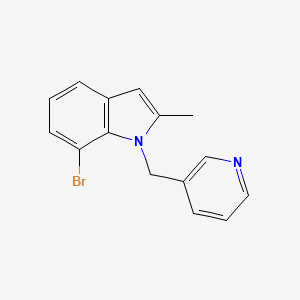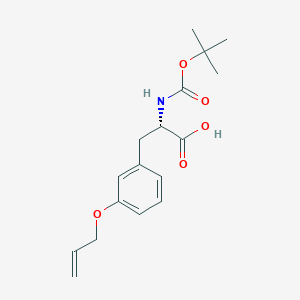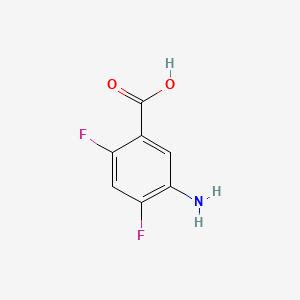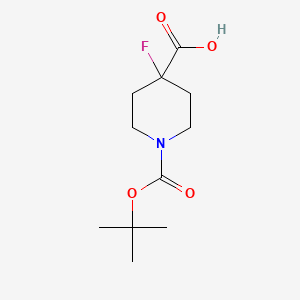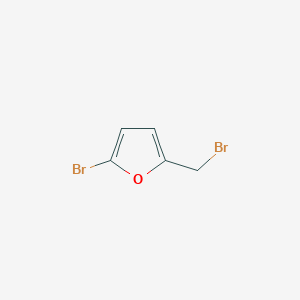![molecular formula C26H17B B1287188 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene CAS No. 400607-05-8](/img/structure/B1287188.png)
9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene
Descripción general
Descripción
9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene is a compound that can be categorized within the family of anthracene derivatives. These derivatives are known for their interesting chemical and physical properties, which make them suitable for various applications, including organic electronics, fluorescence studies, and as intermediates in chemical syntheses .
Synthesis Analysis
The synthesis of anthracene derivatives often involves halogenated precursors, such as 9-bromoanthracene, which can be further functionalized through various coupling reactions. For instance, the Sonogashira cross-coupling reaction is a common method used to introduce ethynyl groups into the anthracene core . Similarly, other derivatives can be synthesized through different routes, such as the reaction of dibromoanthracene with chlorodiphenylphosphane , or by employing a one-pot synthesis involving dimethoxyanthracene and other reagents .
Molecular Structure Analysis
The molecular structure of anthracene derivatives can vary significantly depending on the substituents attached to the anthracene core. X-ray crystallography is a powerful tool to determine these structures, revealing details such as the dihedral angles between rings and the planarity or non-planarity of the system . For example, the central tricyclic framework of some derivatives can adopt a butterfly conformation, while others may have a planar structure .
Chemical Reactions Analysis
Anthracene derivatives can participate in a variety of chemical reactions. The presence of bromine allows for further functionalization through nucleophilic substitution reactions . The reactivity can be influenced by the basicity or steric effects of the substituents involved . Additionally, the presence of double bonds or other reactive groups can lead to a range of reactions, including oxidation and polymerization .
Physical and Chemical Properties Analysis
The physical and chemical properties of anthracene derivatives are influenced by their molecular structure. Substituents can affect the solvatochromic properties, as seen in derivatives that exhibit fluorescence in less polar solvents but not in polar solvents . The introduction of bulky groups can lead to significant changes in the molecular conformation, which in turn can impact the compound's reactivity and physical properties . The electronic properties of these derivatives are also of interest, as they can be tailored for specific applications in materials science .
Aplicaciones Científicas De Investigación
Application 1: Antibacterial Activity Evaluation
- Summary of the Application : Biphenyl derivatives have been studied for their potential as antimicrobial agents against antibiotic-resistant bacteria .
- Methods of Application : A series of biphenyl and dibenzofuran derivatives were designed and synthesized by Suzuki-coupling and demethylation reactions .
- Results or Outcomes : Eleven compounds exhibited potent antibacterial activities against prevalent antibiotic-resistant Gram-positive and Gram-negative pathogens .
Application 2: Organic Light-Emitting Diodes (OLEDs)
- Summary of the Application : Biphenyl derivatives are used to produce fluorescent layers in organic light-emitting diodes (OLEDs) .
- Methods of Application : The specific methods of application can vary, but generally involve the synthesis of the biphenyl derivative and its incorporation into the OLED structure .
- Results or Outcomes : The use of biphenyl derivatives in OLEDs can enhance the performance of the device, including its brightness, efficiency, and lifespan .
Application 3: Medicinal Chemistry
- Summary of the Application : A large number of biphenyl derivatives are patented and broadly used in medicine as the antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic and antimalaria drugs .
- Methods of Application : The specific methods of application can vary, but generally involve the synthesis of the biphenyl derivative and its use in drug formulation .
- Results or Outcomes : The use of biphenyl derivatives in medicine has led to the development of a wide range of effective treatments for various conditions .
Application 4: Liquid Crystals
- Summary of the Application : Biphenyl derivatives are used as building blocks for basic liquid crystals .
- Methods of Application : The specific methods of application can vary, but generally involve the synthesis of the biphenyl derivative and its incorporation into the liquid crystal structure .
- Results or Outcomes : The use of biphenyl derivatives in liquid crystals can enhance the performance of the device, including its brightness, efficiency, and lifespan .
Application 5: Agriculture
- Summary of the Application : Biphenyl derivatives are used to produce a range of products for agriculture .
- Methods of Application : The specific methods of application can vary, but generally involve the synthesis of the biphenyl derivative and its use in agricultural formulation .
- Results or Outcomes : The use of biphenyl derivatives in agriculture has led to the development of a wide range of effective treatments for various conditions .
Safety And Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. For example, biphenyl is known to cause skin and eye irritation and may cause respiratory irritation9.
Direcciones Futuras
The future directions for research on a specific compound would depend on its properties and potential applications. For example, research on small molecule agents targeting the PD-1 checkpoint pathway is currently focused on their potential use in cancer immunotherapy7.
Please consult with a professional chemist or a relevant expert for more specific and accurate information. This information is based on general knowledge and might not apply directly to “9-([1,1’-Biphenyl]-4-yl)-10-bromoanthracene”.
Propiedades
IUPAC Name |
9-bromo-10-(4-phenylphenyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17Br/c27-26-23-12-6-4-10-21(23)25(22-11-5-7-13-24(22)26)20-16-14-19(15-17-20)18-8-2-1-3-9-18/h1-17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJIOUBBOCVHPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=CC=CC4=C(C5=CC=CC=C53)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10610578 | |
| Record name | 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene | |
CAS RN |
400607-05-8 | |
| Record name | 9-(4′-Biphenylyl)-10-bromoanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400607-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-([1,1'-Biphenyl]-4-yl)-10-bromoanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10610578 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-([1,1'-biphenyl]-4-yl)-10-bromoanthracene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(2-Methoxyethyl)pyrrolidin-3-YL]-N-methylmethanamine](/img/structure/B1287107.png)
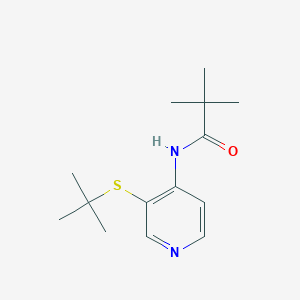
![2-(Dimethylamino)-2-[4-(trifluoromethyl)phenyl]ethylamine dihydrochloride](/img/structure/B1287110.png)
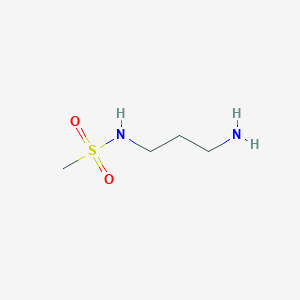
![3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1287114.png)

